molecular formula C10H12N2 B093094 3-Methyl-2,5-dihydro-1H-2,4-benzodiazepine CAS No. 18233-71-1

3-Methyl-2,5-dihydro-1H-2,4-benzodiazepine

Cat. No. B093094
CAS RN: 18233-71-1
M. Wt: 160.22 g/mol
InChI Key: JBJMNDQSNKPJDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-2,5-dihydro-1H-2,4-benzodiazepine (MDB) is a heterocyclic compound that has been of interest to pharmaceutical and medicinal chemists due to its potential therapeutic applications. MDB is a benzodiazepine derivative that has been synthesized and studied for its biological activity.

Mechanism Of Action

3-Methyl-2,5-dihydro-1H-2,4-benzodiazepine acts on the central nervous system by binding to the GABA-A receptor, which is a neurotransmitter receptor that inhibits the activity of neurons. This results in a decrease in anxiety, sedation, and muscle relaxation.

Biochemical And Physiological Effects

3-Methyl-2,5-dihydro-1H-2,4-benzodiazepine has been shown to have anxiolytic, hypnotic, and anticonvulsant effects. It can also cause sedation and muscle relaxation. 3-Methyl-2,5-dihydro-1H-2,4-benzodiazepine has been shown to increase the activity of GABA-A receptors, which leads to an increase in chloride ion influx and hyperpolarization of the cell membrane.

Advantages And Limitations For Lab Experiments

3-Methyl-2,5-dihydro-1H-2,4-benzodiazepine has advantages and limitations when used in lab experiments. Its advantages include its high potency and selectivity for the GABA-A receptor. However, its limitations include its low solubility in water and its potential for toxicity at high doses.

Future Directions

There are several future directions for research on 3-Methyl-2,5-dihydro-1H-2,4-benzodiazepine. One direction is to study its potential use in the treatment of anxiety and insomnia. Another direction is to study its potential as an anticonvulsant. Additionally, further studies could be conducted to investigate the structure-activity relationship of 3-Methyl-2,5-dihydro-1H-2,4-benzodiazepine and its analogs.

Synthesis Methods

3-Methyl-2,5-dihydro-1H-2,4-benzodiazepine can be synthesized using several methods, including the reaction of 2-amino-5-methylbenzoic acid with acetic anhydride and sodium acetate. Another method involves the reaction of 2-amino-5-methylbenzoic acid with thionyl chloride and then with ethylamine.

Scientific Research Applications

3-Methyl-2,5-dihydro-1H-2,4-benzodiazepine has been studied for its potential therapeutic applications in the treatment of anxiety, insomnia, and epilepsy. It has also been studied for its anti-inflammatory and anticonvulsant properties.

properties

CAS RN

18233-71-1

Product Name

3-Methyl-2,5-dihydro-1H-2,4-benzodiazepine

Molecular Formula

C10H12N2

Molecular Weight

160.22 g/mol

IUPAC Name

3-methyl-2,5-dihydro-1H-2,4-benzodiazepine

InChI

InChI=1S/C10H12N2/c1-8-11-6-9-4-2-3-5-10(9)7-12-8/h2-5H,6-7H2,1H3,(H,11,12)

InChI Key

JBJMNDQSNKPJDR-UHFFFAOYSA-N

SMILES

CC1=NCC2=CC=CC=C2CN1

Canonical SMILES

CC1=NCC2=CC=CC=C2CN1

synonyms

2,5-Dihydro-3-methyl-1H-2,4-benzodiazepine

Origin of Product

United States

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